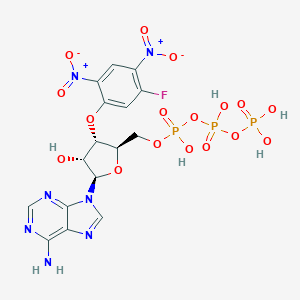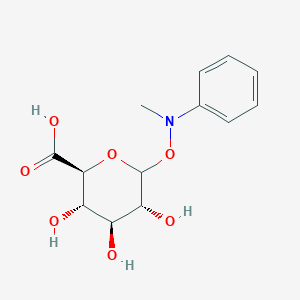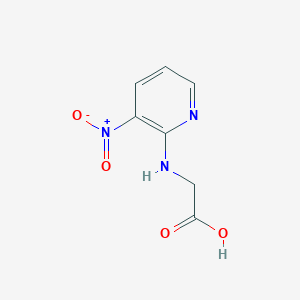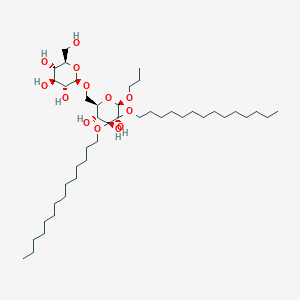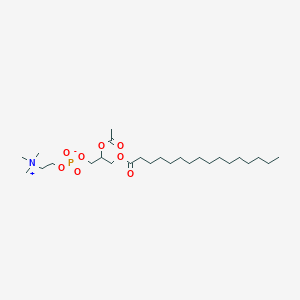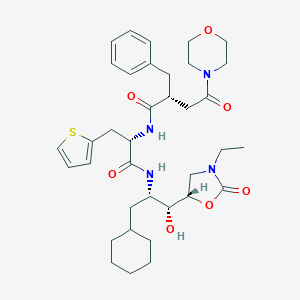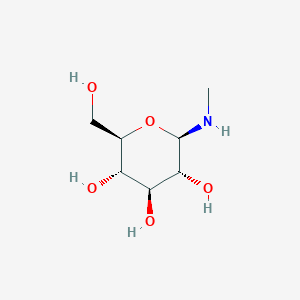
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(methylamino)oxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(methylamino)oxane-3,4,5-triol, commonly known as D-mannitol, is a naturally occurring sugar alcohol. It is widely used in the pharmaceutical industry due to its various biochemical and physiological effects. D-mannitol has been extensively studied for its mechanism of action and is considered safe for use in lab experiments.
作用機序
D-mannitol works by increasing the osmotic pressure in the extracellular fluid, drawing water out of the cells and tissues. This reduces swelling and edema, making it an effective treatment for cerebral edema and glaucoma. D-mannitol also protects cells and tissues from damage during freezing and thawing by stabilizing cell membranes and preventing ice crystal formation.
Biochemical and Physiological Effects
D-mannitol has a number of biochemical and physiological effects. It is metabolized slowly, providing a sustained source of energy for the body. D-mannitol also has a low glycemic index, making it a suitable alternative to sugar for diabetics. Additionally, D-mannitol has been shown to have antioxidant properties, protecting cells from oxidative stress.
実験室実験の利点と制限
D-mannitol is widely used in lab experiments due to its low toxicity and cost-effectiveness. It is also readily available, making it a convenient option for researchers. However, D-mannitol can interfere with certain assays, such as glucose assays, and can also affect the activity of certain enzymes. Researchers should be aware of these limitations when using D-mannitol in lab experiments.
将来の方向性
There are a number of potential future directions for research on D-mannitol. One area of interest is its potential use in the treatment of traumatic brain injury, as it has been shown to reduce cerebral edema and improve outcomes in animal models. Additionally, D-mannitol may have potential applications in the treatment of other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Further research is needed to explore these potential applications of D-mannitol.
合成法
D-mannitol can be synthesized from glucose through a process called hydrogenation. Glucose is first converted into fructose, which is then hydrogenated to form sorbitol. Sorbitol is further hydrogenated to form D-mannitol. The synthesis process is relatively simple and cost-effective, making D-mannitol readily available for use in the pharmaceutical industry.
科学的研究の応用
D-mannitol has been extensively studied for its scientific research applications. It is commonly used as a cryoprotectant, protecting cells and tissues from damage during freezing and thawing. D-mannitol is also used as an osmotic diuretic, reducing intracranial pressure and cerebral edema. Additionally, D-mannitol is used in the treatment of glaucoma, as it reduces intraocular pressure.
特性
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(methylamino)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO5/c1-8-7-6(12)5(11)4(10)3(2-9)13-7/h3-12H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFJVGRAUAAGDP-XUUWZHRGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




